molecular formula C26H34N6O4 B2745827 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896806-08-9

8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2745827
CAS No.: 896806-08-9
M. Wt: 494.596
InChI Key: FRSFAQPQTHLHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and an imidazo[2,1-f]purine ring. Piperidine is a common structure in many pharmaceuticals , and imidazo[2,1-f]purine is a purine analog that’s often found in various bioactive compounds.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their connection. Piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions . The synthesis of imidazo[2,1-f]purine derivatives is less straightforward and might involve specialized techniques.


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present in its structure. Piperidine derivatives are known to participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) explored the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives. The research identified compounds demonstrating potent ligand activity for the 5-HT(1A) receptor, with some derivatives exhibiting anxiolytic-like and antidepressant activities in animal models. This indicates the compound's potential as a basis for developing new treatments for anxiety and depression (Zagórska et al., 2009).

Structure-Activity Relationships

Further research by Zagórska et al. (2015) into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones highlighted the significance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system. The study showcased a range of compounds with high affinity for serotoninergic and dopaminergic receptors, suggesting these derivatives' potential for treating disorders related to these neurotransmitter systems (Zagórska et al., 2015).

Molecular and Biological Properties

The exploration of mesoionic purinone analogs by Coburn and Taylor (1982) contributed to understanding the chemical properties and potential biological applications of purine derivatives. Their work on the synthesis and properties of these analogs laid the groundwork for further research into their therapeutic uses, including the chemical family of the specified compound (Coburn & Taylor, 1982).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O4/c1-18-17-32-22-23(28(2)26(34)31(24(22)33)15-14-29-11-6-5-7-12-29)27-25(32)30(18)13-10-19-8-9-20(35-3)21(16-19)36-4/h8-9,16-17H,5-7,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFAQPQTHLHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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